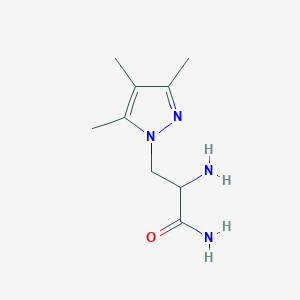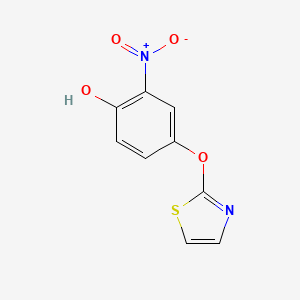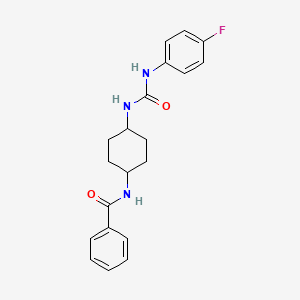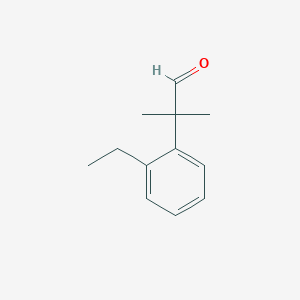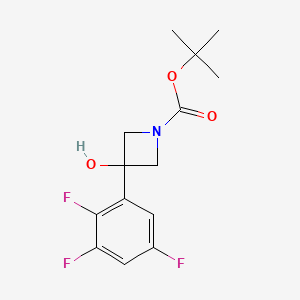
tert-Butyl 3-hydroxy-3-(2,3,5-trifluorophenyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-hydroxy-3-(2,3,5-trifluorophenyl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C14H16F3NO3 and a molecular weight of 303.28 g/mol . It is characterized by the presence of a tert-butyl ester group, a hydroxy group, and a trifluorophenyl group attached to an azetidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of tert-Butyl 3-hydroxy-3-(2,3,5-trifluorophenyl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via nucleophilic substitution reactions using trifluorophenyl halides.
Hydroxylation: The hydroxy group can be introduced through oxidation reactions.
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate activating agents.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
tert-Butyl 3-hydroxy-3-(2,3,5-trifluorophenyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., PCC, KMnO4), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles (e.g., amines, alcohols). Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-hydroxy-3-(2,3,5-trifluorophenyl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-hydroxy-3-(2,3,5-trifluorophenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of specific enzymes by binding to their active sites.
Receptor Binding: It can bind to specific receptors, modulating their activity and downstream signaling pathways.
Pathway Modulation: It can influence various cellular pathways, leading to changes in gene expression, protein activity, and cellular functions.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-hydroxy-3-(2,3,5-trifluorophenyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-hydroxy-3-(2,3,4-trifluorophenyl)azetidine-1-carboxylate: Similar structure but different fluorine substitution pattern.
tert-Butyl 3-hydroxy-3-(2,4,5-trifluorophenyl)azetidine-1-carboxylate: Similar structure but different fluorine substitution pattern.
tert-Butyl 3-hydroxy-3-(2,3,5-trifluorophenyl)pyrrolidine-1-carboxylate: Similar structure but different ring system.
The uniqueness of this compound lies in its specific trifluorophenyl substitution pattern and the presence of the azetidine ring, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H16F3NO3 |
|---|---|
Molekulargewicht |
303.28 g/mol |
IUPAC-Name |
tert-butyl 3-hydroxy-3-(2,3,5-trifluorophenyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H16F3NO3/c1-13(2,3)21-12(19)18-6-14(20,7-18)9-4-8(15)5-10(16)11(9)17/h4-5,20H,6-7H2,1-3H3 |
InChI-Schlüssel |
IMIFDJOVLVRGFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=C(C(=CC(=C2)F)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


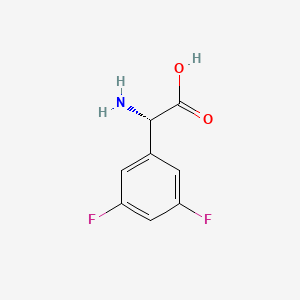
![4-chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13078690.png)
![1-Thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B13078695.png)

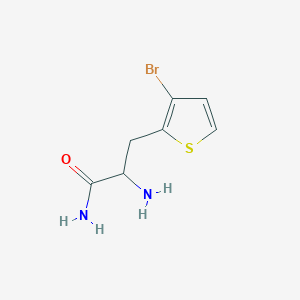
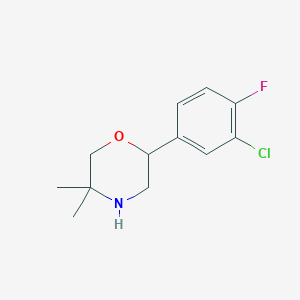

![5'-Acetamido-6H,6'H-[2,3'-bithiopyran]-4'-carboxylic acid](/img/structure/B13078728.png)
